methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
CAS No.: 898463-00-8
Cat. No.: VC6070250
Molecular Formula: C20H20N2O5S
Molecular Weight: 400.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898463-00-8 |
|---|---|
| Molecular Formula | C20H20N2O5S |
| Molecular Weight | 400.45 |
| IUPAC Name | methyl 2-[methyl-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H20N2O5S/c1-21(17-6-4-3-5-16(17)20(24)27-2)28(25,26)15-11-13-7-8-18(23)22-10-9-14(12-15)19(13)22/h3-6,11-12H,7-10H2,1-2H3 |
| Standard InChI Key | DXFVNEONDSGCGG-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, methyl 2-[methyl-(11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate, reflects its intricate topology: a pyrroloquinoline scaffold fused with a benzoate ester and N-methyl sulfonamide group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 898463-00-8 | |
| Molecular Formula | C₂₀H₂₀N₂O₅S | |
| Molecular Weight | 400.45 g/mol | |
| SMILES | CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| InChI Key | DXFVNEONDSGCGG-UHFFFAOYSA-N |
The sulfonamide moiety (-SO₂NH-) and ester group (-COOCH₃) introduce polar functional groups that may influence solubility and target binding. The pyrroloquinoline core, a tricyclic system with partial saturation, contributes to conformational rigidity, potentially enhancing interactions with hydrophobic binding pockets in biological targets.
Synthesis and Structural Optimization
Multistep Synthetic Pathways
Synthesis of this compound likely involves sequential steps to construct the pyrroloquinoline core followed by sulfonamide coupling. A generalized approach, inferred from related methodologies, includes:
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Core Formation: Cyclocondensation of appropriately substituted amines and ketones to generate the pyrroloquinoline skeleton. Microwave-assisted synthesis or flow chemistry may optimize yield and reaction time.
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Sulfonamide Introduction: Reaction of the core’s amine group with a sulfonyl chloride derivative, such as methyl 2-(chlorosulfonyl)benzoate, under basic conditions.
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Esterification: Protection of the carboxylic acid as a methyl ester to enhance stability and bioavailability.
Advanced techniques like high-throughput screening or computational modeling could refine substituent positions to maximize bioactivity while minimizing steric hindrance.
Biological Activities and Mechanistic Insights
Sulfonamide-Mediated Pharmacodynamics
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Enzyme Inhibition: The sulfonamide group may chelate metal ions or hydrogen-bond to catalytic residues in enzymes like carbonic anhydrase or matrix metalloproteinases.
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Receptor Antagonism: The planar pyrroloquinoline system could enable π-π stacking with aromatic residues in G-protein-coupled receptors (GPCRs) or kinase domains.
Comparative Analysis with Analogues
While direct data on this compound is scarce, structurally related molecules offer insights:
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4-Methyl-N-(4-oxo-pyrroloquinolin-8-yl)benzamide (PubChem CID 7526308): This analogue, lacking the sulfonamide group but retaining the pyrroloquinoline core, has been studied for kinase inhibition, suggesting the core’s role in ATP-binding pocket interactions .
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Pyrroloquinoline Quinone (PQQ): A natural redox cofactor with antioxidant properties, PQQ demonstrates neuroprotective effects in vitro, hinting at potential applications for synthetic derivatives.
Challenges and Future Directions
Research Gaps
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Solubility and Pharmacokinetics: Experimental determination of solubility (currently unreported) is critical for assessing bioavailability.
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Target Identification: High-throughput screening against kinase panels or GPCR libraries could elucidate primary targets.
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Toxicology Profiles: In vitro assays (e.g., Ames test, hepatocyte viability) are needed to evaluate safety.
Synthetic Chemistry Innovations
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Stereoselective Synthesis: Introducing chiral centers could yield enantiomers with distinct bioactivities.
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Prodrug Derivatives: Replacing the methyl ester with hydrolyzable groups (e.g., pivaloyloxymethyl) might enhance oral absorption.
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